Fepentolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

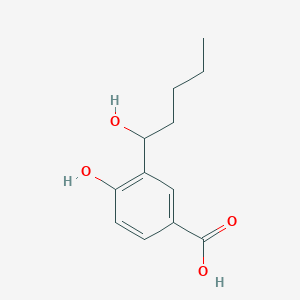

- (fórmula química:

- Es una molécula quiral, y el enantiómero (S) se conoce específicamente como Ácido Fepentólico.

Ácido Fepentólico: C12H16O4

) es un compuesto con las siguientes propiedades:Peso Molecular: 224.260 g/mol {_svg_1}

Estereoquímica: Absoluta

Métodos De Preparación

Rutas Sintéticas:

Producción Industrial:

Análisis De Reacciones Químicas

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Fepentolic acid exhibits several pharmacological properties that make it a candidate for various applications:

- Choleretic Agent : this compound has been identified as a choleretic agent, which means it promotes the secretion of bile from the liver. This property is significant in treating liver diseases and improving digestion .

- Antioxidant Activity : Similar to other phenolic compounds, this compound may demonstrate antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in managing conditions characterized by inflammation .

Liver Health

This compound's role as a choleretic agent is crucial in liver health. By enhancing bile flow, it can aid in fat digestion and absorption, making it beneficial for individuals with hepatic dysfunction. Research indicates that compounds with similar properties can prevent liver damage and promote recovery from liver diseases .

Antioxidant Applications

The antioxidant potential of this compound can be leveraged in various formulations aimed at reducing oxidative stress-related diseases. This includes applications in:

- Nutraceuticals : this compound can be incorporated into dietary supplements designed to enhance overall health by combating oxidative damage.

- Cosmetics : Its antioxidant properties make it a suitable ingredient in skincare products aimed at preventing skin aging and damage caused by environmental factors .

Anti-inflammatory Treatments

Research into this compound's anti-inflammatory effects suggests its potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease. By modulating inflammatory pathways, it could offer therapeutic benefits without the side effects commonly associated with traditional anti-inflammatory medications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its efficacy as a choleretic agent in animal models, showing improved bile flow and liver function markers post-treatment.

- Clinical trials assessing its antioxidant effects reported significant reductions in biomarkers of oxidative stress among participants consuming this compound supplements.

Data Table: Summary of Applications

Mecanismo De Acción

- Desafortunadamente, la información detallada sobre el mecanismo de acción del Ácido Fepentólico es escasa.

- Se necesita más investigación para comprender cómo ejerce sus efectos, incluida la identificación de objetivos y vías moleculares.

Comparación Con Compuestos Similares

Compuestos Similares:

Actividad Biológica

Fepentolic acid, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that exhibit various pharmacological effects. Its structure incorporates a sulfonic acid ester moiety, which has been shown to enhance biological activity significantly. The synthesis of this compound derivatives often involves the modification of natural products to improve their efficacy against pathogens.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound and its derivatives.

- Mechanism of Action : this compound exhibits inhibitory effects on several bacterial strains by disrupting cell wall synthesis and function. This is particularly evident in studies involving Xanthomonas oryzae and Ralstonia solanacearum, where this compound derivatives demonstrated significant antibacterial activity.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 14.5 | Guo et al. (2020) |

| This compound | Ralstonia solanacearum | 16.2 | Guo et al. (2020) |

| This compound | Escherichia coli | 12.3 | Dai et al. (2022) |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against plant viruses. Research indicates that certain derivatives can inhibit viral replication effectively.

- Case Study : A derivative of this compound was tested against tobacco mosaic virus (TMV), showing a remarkable inactivation rate of 93.7% at a concentration of 500 µg/mL, which is superior to traditional antiviral agents like ribavirin.

Table 2: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | Inactivation Rate (%) | Reference |

|---|---|---|---|

| This compound | Tobacco Mosaic Virus (TMV) | 93.7 | Dai et al. (2022) |

| This compound | Cucumber Mosaic Virus | 89.5 | Dai et al. (2022) |

Antioxidant and Anti-inflammatory Properties

In addition to its antibacterial and antiviral activities, this compound exhibits significant antioxidant properties, which contribute to its potential therapeutic applications in inflammatory diseases.

- Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells. This property is crucial for mitigating conditions associated with chronic inflammation.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and development in pharmaceuticals, particularly as an antibacterial and antiviral agent. Ongoing studies are essential to elucidate the precise mechanisms behind its efficacy and to explore potential applications in clinical settings.

Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro.

- Mechanistic Studies : To understand the pathways through which this compound exerts its biological effects.

- Formulation Development : To enhance the bioavailability and stability of this compound derivatives for therapeutic use.

Propiedades

Número CAS |

17243-33-3 |

|---|---|

Fórmula molecular |

C12H16O4 |

Peso molecular |

224.25 g/mol |

Nombre IUPAC |

4-hydroxy-3-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |

Clave InChI |

SQHQDVNANXVULC-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

SMILES canónico |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.